6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Overview
Description
6-Chloro-3-iodoimidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in pharmaceutical and organic chemistry. The presence of both chlorine and iodine atoms in its structure makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Chlorination: The pyridazine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine or an iodine-containing reagent like sodium iodide in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes. These methods are optimized for yield and purity, using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-B]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-3-iodoimidazo[1,2-B]pyridazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-nitroimidazo[1,2-B]pyridazine
- 6-Chloro-3-fluoroimidazo[1,2-B]pyridazine
- 6-Chloro-3-bromoimidazo[1,2-B]pyridazine
Uniqueness
6-Chloro-3-iodoimidazo[1,2-B]pyridazine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Biological Activity
6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is characterized by the following properties:
- Molecular Formula : CHClN
- Molecular Weight : 153.569 g/mol
- Melting Point : 116 °C
- Density : 1.5 ± 0.1 g/cm³
This compound features a chloro group at the 6-position and an iodo group at the 3-position of the imidazo[1,2-b]pyridazine core, which influences its biological activity through various interactions with biological targets.
Antiplasmodial Activity
Research has highlighted the antiplasmodial properties of imidazopyridazines, including this compound. A study demonstrated that this compound exhibits significant antimalarial effects against Plasmodium berghei, with optimal dosing showing complete cure in infected mice at a dosage of 50 mg/kg per day . The compound's activity was attributed to its ability to inhibit specific kinases involved in the parasite's lifecycle.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases, including FLT3 and CDK2/E. In vitro studies reported IC values in the low micromolar range, indicating potent inhibitory activity. For example:
Compound | FLT3-ITD IC (μM) | CDK2/E IC (μM) |
---|---|---|
This compound | <0.005 | <0.003 |
These results suggest that modifications to the imidazo[1,2-b]pyridazine structure can enhance kinase inhibition, making it a potential candidate for treating acute myeloid leukemia (AML) .
Anticancer Potential
In addition to its antiplasmodial properties, this compound has shown promise as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, with significant effects observed in both MV4-11 and MOLM-13 cell lines. The antiproliferative activity is likely due to its interaction with critical cellular pathways regulated by kinases.
Structure-Activity Relationship (SAR)
The SAR studies of imidazopyridazines indicate that specific substitutions on the imidazo core significantly affect biological activity. For instance:
- The presence of halogen substituents (such as chlorine and iodine) enhances the lipophilicity and binding affinity to target proteins.
- Variations in the position and nature of substituents can lead to improved solubility and bioavailability.
A recent study identified that certain derivatives with modifications at positions 4 and 5 of the imidazo core exhibited enhanced activity against Leishmania infantum, showcasing the importance of structural optimization in developing effective therapeutics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Antimalarial Efficacy : In vivo studies confirmed that a derivative completely cured P. berghei-infected mice at specified doses while assessing pharmacokinetics and off-target activities such as hERG inhibition .
- Cancer Treatment Potential : Compounds derived from this core showed significant inhibition of FLT3-D835Y mutant kinases prevalent in AML patients, highlighting their potential as targeted therapies .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCPHZAMFSDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693117 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923595-49-7 | |
Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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